2-cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopropyl group, which is a three-membered carbon ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. It’s important to note that the synthesis of complex molecules often requires careful planning to ensure that the correct isomer is produced and that unwanted side reactions are minimized .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula and the known properties of its constituent parts. For example, the pyrimidine and pyrazole rings are likely to be planar due to the presence of conjugated double bonds. The piperazine ring is likely to adopt a chair conformation, which is the most stable conformation for six-membered rings .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the pyrimidine and pyrazole rings might undergo electrophilic substitution reactions, while the piperazine ring might undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a base, and the presence of a fluorine atom might make it relatively electronegative .Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2 . They bind to the active site of the enzyme, preventing it from phosphorylating its substrates and thus halting cell cycle progression .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway due to its potential inhibition of CDK2 . CDK2 is crucial for the G1/S and G2/M phase transitions of the cell cycle. By inhibiting CDK2, the compound could cause cell cycle arrest, preventing cells from dividing and proliferating .
Result of Action
The result of the compound’s action would likely be cell cycle arrest, given its potential inhibition of CDK2 . This could lead to the death of rapidly dividing cells, such as cancer cells.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It is known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions is complex and involves various molecular mechanisms.
Cellular Effects
2-cyclopropyl-5-fluoro-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has been shown to significantly inhibit the growth of various cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle progression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to be stable
Properties
IUPAC Name |
4-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN8/c1-10-13(18)17(23-14(22-10)11-2-3-11)26-6-4-25(5-7-26)16-12-8-21-24-15(12)19-9-20-16/h8-9,11H,2-7H2,1H3,(H,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAAWKKIDVVMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4C=NN5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.